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molecular formula C13H16ClNO B1607479 3-chloro-N-cyclohexylbenzamide CAS No. 62250-56-0

3-chloro-N-cyclohexylbenzamide

Cat. No. B1607479
M. Wt: 237.72 g/mol
InChI Key: OVLRIRXRCDDACZ-UHFFFAOYSA-N
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Patent
US08975288B2

Procedure details

Employing 0.19 g (1.9 mmol) of cyclohexylamine and 0.51 g, (2.9 mmol) of 3-chloro-benzoyl chloride in the procedure described above and elution with CHCl3/MeOH/Et3N (9.8:0.1:0.1) gave white crystals in 70% yield.
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
2.9 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12](Cl)=[O:13]>>[Cl:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12]([NH:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:13]

Inputs

Step One
Name
Quantity
0.19 g
Type
reactant
Smiles
C1(CCCCC1)N
Step Two
Name
Quantity
2.9 mmol
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
elution with CHCl3/MeOH/Et3N (9.8:0.1:0.1)
CUSTOM
Type
CUSTOM
Details
gave white crystals in 70% yield

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C(=O)NC2CCCCC2)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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